1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c1-26-14-3-5-15(6-4-14)27(24,25)16-8-10-22(11-9-16)19(23)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYFKIUPFIGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Difluorobenzoyl Group: This can be achieved via acylation reactions using 3,4-difluorobenzoyl chloride in the presence of a base.
Introduction of the Methoxybenzenesulfonyl Group: This step might involve sulfonylation using 4-methoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the functional groups present on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine Derivatives
Table 1: Structural and Physical Property Comparisons
*Calculated based on molecular formula.
Substituent Effects on Pharmacological Properties
A. Benzoyl Group Variations :
- 3,4-Difluorobenzoyl vs. 2,4-Difluorobenzoyl :
- The 3,4-difluoro substitution (target compound) may enhance π-π stacking interactions in receptor binding compared to the 2,4-difluoro isomer (e.g., iloperidone intermediate) due to altered electron distribution .
- 2,4-Difluorobenzoyl derivatives (e.g., OR-0808) are intermediates in antipsychotics like risperidone, suggesting similar CNS applications for the target compound .
B. Sulfonyl Group Modifications :
- 4-Methoxybenzenesulfonyl vs. Other Sulfonyl Groups: The 4-methoxy group increases solubility compared to non-polar substituents (e.g., 3-bromo-4-methoxy in ). This could improve bioavailability in vivo.
C. Piperidine Ring Modifications :
- Substituents at the 4-position (e.g., methyl in vs. methoxybenzenesulfonyl in the target compound) significantly alter steric hindrance and conformational flexibility, impacting receptor selectivity .
Biological Activity
1-(3,4-Difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Difluorobenzoyl moiety : An aromatic ring substituted with two fluorine atoms, enhancing lipophilicity and potentially affecting receptor interactions.
- Methoxybenzenesulfonyl group : A sulfonyl group attached to a methoxy-substituted benzene, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding : It interacts with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance:
- HIV-1 Inhibition : Compounds similar to this compound have been tested for their efficacy against HIV-1, showing moderate protective effects in vitro against viral replication .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values have been evaluated against various pathogens. For example, compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of the compound:
- The 50% cytotoxic concentration (CC50) in Vero cells was determined to be approximately 92 μM, indicating a moderate safety margin for further testing .
Synthesis and Evaluation
A study synthesized a series of piperidine derivatives, including the target compound. These were evaluated for their biological activities:
- Antiviral Evaluation : The synthesized compounds were screened against several viruses, including Herpes Simplex Virus (HSV) and Coxsackievirus B (CVB), showing promising antiviral effects .
Comparative Analysis
A comparative analysis of related compounds indicates that structural modifications significantly affect biological activity. The following table summarizes the MIC values of selected derivatives:
| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) | MIC against C. albicans (μM) |
|---|---|---|---|
| 1-(3,4-Difluorobenzoyl)-... | 16 | 32 | >100 |
| 1-(4-Fluorophenyl)-piperazine | 8 | 16 | 50 |
| Reference Compound (Ciprofloxacin) | 4 | 0.8 | – |
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonylation. Key strategies include:
- Stepwise functionalization : Introduce the 3,4-difluorobenzoyl group via Friedel-Crafts acylation or coupling reactions .
- Sulfonylation : React piperidine intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Use column chromatography (n-hexane/EtOAc) and recrystallization to isolate the final compound .
Purity Assurance:
- HPLC : Monitor retention times (e.g., 13.036 min for analogous compounds) and peak area (>95%) .
- Spectroscopy : Confirm structure via H/C NMR and HRMS .
Q. Table 1: Synthesis and Characterization Data from Key Studies
| Reference | Reaction Type | Yield | Purity Method | Key Conditions |
|---|---|---|---|---|
| Coupling reaction | 78% | HPLC (95% peak area) | n-hexane/EtOAC (5:5) eluent | |
| Acylation | 84% | NMR, HRMS | Dichloromethane, TEA |
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?
Methodological Answer:
- H/C NMR :
- Identify protons on the piperidine ring (δ 1.5–3.5 ppm) and aromatic regions (δ 6.5–8.0 ppm) .
- Verify substituents: Methoxy (δ ~3.8 ppm), sulfonyl (downfield shifts due to electron-withdrawing effects) .
- HPLC :
- Use C18 columns with methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) .
- Compare retention times and peak symmetry against standards to assess purity (>95%) .
Critical Note: Contaminants (e.g., unreacted sulfonyl chloride) appear as secondary peaks; optimize gradient elution to resolve them .
Q. What biological activities are associated with the structural motifs of this compound?
Methodological Answer:
- Piperidine core : Modulates receptor binding (e.g., serotonin reuptake inhibition in analogous antidepressants) .
- Sulfonyl group : Enhances enzyme inhibition (e.g., carbonic anhydrase) and metabolic stability .
- Fluorobenzoyl moiety : Improves pharmacokinetics via increased lipophilicity and target affinity .
Q. Table 2: Bioactivity of Structural Motifs
| Motif | Observed Activity (Evidence) |
|---|---|
| Piperidine | Receptor modulation (SSRI intermediates) |
| 4-Methoxybenzenesulfonyl | Enzyme inhibition (e.g., proteases) |
| 3,4-Difluorobenzoyl | Enhanced CNS penetration |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental yields in synthesis?
Methodological Answer:
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
- High-Throughput Screening : Test reaction conditions (solvent, catalyst) in parallel to validate computational hypotheses .
- Feedback Loops : Iterate between experimental data (e.g., failed reactions) and computational adjustments to refine predictions .
Case Study : A 15% yield discrepancy in a coupling reaction was resolved by switching from DMF to THF, aligning with solvent polarity predictions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with varying substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Bioassay Profiling : Test against targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .
- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .
Example : Replacing 4-methoxy with 4-ethoxy increased IC by 2-fold in enzyme inhibition assays .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data be interpreted?
Methodological Answer:
- Crystallization Challenges :
- Low solubility in polar solvents due to hydrophobic fluorobenzoyl group .
- Polymorphism risks from flexible piperidine ring .
- Mitigation : Use mixed solvents (e.g., DCM/hexane) and slow evaporation .
Q. XRD Interpretation :
- Confirm chair conformation of piperidine (torsion angles: 47.01° between aromatic rings) .
- Analyze dihedral angles to assess steric effects on bioactivity .
Q. How do electron-withdrawing effects of the difluorobenzoyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Activation of Aromatic Ring : Fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack .
- Kinetic Studies : Monitor reaction rates (e.g., SNAr) with/without fluorine substituents; difluoro analogs show 3x faster kinetics .
- Computational Validation : HOMO-LUMO gaps (DFT) correlate with experimental reactivity trends .
Implication : Fluorine substitution reduces side reactions (e.g., dimerization) by directing regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
